molecular formula C27H45NO3 B596243 N-Octadecanoyl-D-phenylalanine CAS No. 1248347-73-0

N-Octadecanoyl-D-phenylalanine

Cat. No.: B596243
CAS No.: 1248347-73-0
M. Wt: 431.661
InChI Key: PHZQULSGYVCYNC-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octadecanoyl-D-phenylalanine is a synthetic compound characterized by the presence of an octadecanoyl (stearoyl) group attached to the amino acid D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Octadecanoyl-D-phenylalanine typically involves the acylation of D-phenylalanine with octadecanoic acid (stearic acid). The process can be summarized as follows:

    Activation of Octadecanoic Acid: Octadecanoic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acylation Reaction: The activated octadecanoic acid is then reacted with D-phenylalanine in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), under mild conditions to form this compound.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Octadecanoyl-D-phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and D-phenylalanine.

    Oxidation: The phenyl group in D-phenylalanine can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The carbonyl group in the octadecanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) at elevated temperatures, while basic hydrolysis can be achieved using sodium hydroxide (NaOH) at room temperature.

    Oxidation: Oxidizing agents such as KMnO₄ or CrO₃ are used in aqueous or organic solvents under controlled conditions.

    Reduction: Reducing agents like LiAlH₄ are used in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere conditions.

Major Products Formed

    Hydrolysis: Octadecanoic acid and D-phenylalanine.

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Alcohol derivatives of the octadecanoyl moiety.

Scientific Research Applications

N-Octadecanoyl-D-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study amide bond formation and hydrolysis, as well as to investigate the properties of long-chain fatty acid derivatives.

    Biology: The compound is studied for its potential role in modulating biological processes, such as cell signaling and membrane interactions, due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery vehicle or as a component in formulations designed to enhance the bioavailability of active pharmaceutical ingredients.

    Industry: this compound is investigated for its use in the development of novel materials, such as surfactants and emulsifiers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Octadecanoyl-D-phenylalanine involves its interaction with biological membranes and proteins. The long hydrophobic octadecanoyl chain allows the compound to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The D-phenylalanine moiety can interact with specific protein targets, influencing signaling pathways and cellular responses. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

N-Octadecanoyl-D-phenylalanine can be compared with other similar compounds, such as:

    N-Octadecanoyl-L-phenylalanine: The L-isomer of phenylalanine, which may exhibit different biological activities and interactions due to stereochemistry.

    N-Octadecanoyl-glycine: A simpler derivative with glycine instead of phenylalanine, used to study the effects of different amino acid residues on the properties of the compound.

    N-Octadecanoyl-serine: Contains a serine residue, which introduces a hydroxyl group, potentially altering the compound’s interactions and reactivity.

The uniqueness of this compound lies in its specific combination of a long-chain fatty acid with the D-isomer of phenylalanine, which can result in distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

1248347-73-0

Molecular Formula

C27H45NO3

Molecular Weight

431.661

IUPAC Name

(2R)-2-(octadecanoylamino)-3-phenylpropanoic acid

InChI

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(29)28-25(27(30)31)23-24-20-17-16-18-21-24/h16-18,20-21,25H,2-15,19,22-23H2,1H3,(H,28,29)(H,30,31)/t25-/m1/s1

InChI Key

PHZQULSGYVCYNC-RUZDIDTESA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O

Synonyms

N-Octadecanoyl-D-phenylalanine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.